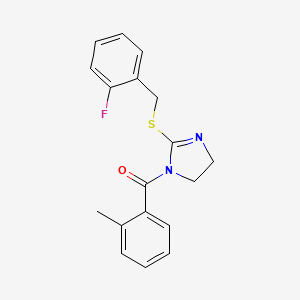

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone has gained attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F1N2OS with a molecular weight of approximately 346.4 g/mol. The structure includes an imidazole ring, a thioether moiety, and fluorinated phenyl groups, which contribute to its biological interactions.

Structural Representation

Chemical Structure

Pharmacological Properties

Research indicates that the compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The imidazole derivatives are known for their antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, particularly through the inhibition of specific cancer-related pathways.

The mechanism by which this compound exerts its effects appears to involve modulation of various receptors and enzymes within biological pathways. For instance:

- Receptor Interaction : The imidazole ring may facilitate binding to GABA-A receptors, potentially acting as a positive allosteric modulator (PAM) .

- Enzyme Inhibition : It may inhibit enzymes involved in tumor metabolism or inflammatory pathways, similar to other benzimidazole derivatives which have shown efficacy as IDO1 inhibitors .

Study 1: Antitumor Activity

A study investigated the antitumor properties of imidazole derivatives, including those similar in structure to our compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, suggesting potential for further development as therapeutic agents .

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial effects of imidazole derivatives. The compound was tested against several bacterial strains, demonstrating notable inhibition zones comparable to established antibiotics. This suggests a promising avenue for further exploration in infectious disease treatment .

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Oxidation of the Thioether Group

The thioether moiety (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Reactions and Conditions:

-

Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 25–40°C yields the corresponding sulfoxide .

-

Sulfone Formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature produces the sulfone derivative.

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ | 25–40°C, AcOH | Sulfoxide | |

| Oxidation | mCPBA | 0°C to RT, CH₂Cl₂ | Sulfone |

Reduction of the Ketone Moiety

The ketone group (C=O) can be reduced to a secondary alcohol using hydride-based reagents.

Notable Reductions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the ketone to (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanol in anhydrous THF at 0°C .

-

Sodium Borohydride (NaBH₄) : Less reactive but selective for ketone reduction in methanol at 25°C.

| Reagent | Solvent | Temperature | Product (Alcohol) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C | Secondary alcohol | |

| NaBH₄ | MeOH | 25°C | Secondary alcohol |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the benzyl group participates in NAS with nucleophiles such as amines or thiols.

Example Reaction:

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Fluorobenzyl | Piperidine | DMF, 80°C | Piperidine-substituted derivative |

Functionalization of the Imidazole Ring

The dihydroimidazole ring undergoes alkylation or acylation at the nitrogen atoms.

Reactions Demonstrated:

-

Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ in acetonitrile yields N-methylated derivatives .

-

Acylation : Reaction with benzoyl chloride under basic conditions forms acylated products .

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | CH₃CN, 60°C | N-Methylimidazole | |

| Acylation | PhCOCl, Et₃N | CH₂Cl₂, RT | N-Benzoylimidazole |

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

-

Acidic Conditions : Degrades in concentrated HCl at elevated temperatures (e.g., 50% decomposition after 6 hours at 60°C).

-

Basic Conditions : Stable in NaOH (1M) at 25°C for 24 hours.

Photochemical Reactivity

Exposure to UV light (254 nm) in methanol induces cleavage of the thioether bond, generating 2-fluorobenzyl mercaptan and a dihydroimidazole fragment.

Eigenschaften

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSMQTJENINYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.